molecular formula C23H23N5O2 B2383997 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide CAS No. 922117-62-2

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide

Cat. No.: B2383997
CAS No.: 922117-62-2
M. Wt: 401.47
InChI Key: GMUPINCXAVCQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a potent and selective ATP-competitive kinase inhibitor with significant research value in oncology, particularly in the study of hematological malignancies. Its core mechanism of action involves the potent inhibition of key oncogenic kinases, including JAK2 and FLT3. Dysregulated signaling through the JAK-STAT pathway, driven by mutations in JAK2, is a hallmark of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis . Concurrently, internal tandem duplications (ITD) in the FLT3 tyrosine kinase receptor are one of the most frequent mutations in acute myeloid leukemia (AML) and are associated with poor prognosis . This compound serves as a critical pharmacological tool for investigating the synergistic effects of dual pathway inhibition in relevant cellular and animal models. Researchers utilize this pyrazolopyrimidine-based scaffold to elucidate the crosstalk between signaling networks, to study mechanisms of drug resistance, and to evaluate the efficacy of targeted therapeutic strategies in cancers driven by these pivotal kinase targets. Its well-defined target profile makes it a valuable compound for preclinical research aimed at developing novel treatment paradigms for aggressive and resistant cancers.

Properties

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-17-7-5-6-10-19(17)15-27-16-25-22-20(23(27)30)14-26-28(22)12-11-24-21(29)13-18-8-3-2-4-9-18/h2-10,14,16H,11-13,15H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUPINCXAVCQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives under controlled conditions.

    Introduction of the 2-methylbenzyl group: This step often involves alkylation reactions using 2-methylbenzyl halides in the presence of a base.

    Attachment of the phenylacetamide moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound for targeted therapeutic applications.

Biological Activity

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cell signaling pathways related to cancer and neurological disorders. It has shown significant efficacy against non-small cell lung cancer by targeting the epidermal growth factor receptor (EGFR) pathways and exhibits anticonvulsant activity.

Biological Activity

Anticancer Activity:
The compound has been studied for its potential in treating various cancers due to its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro studies have demonstrated that it can effectively reduce cell proliferation in cancer cell lines.

Anticonvulsant Activity:
In animal models, this compound has shown promise as an anticonvulsant agent. Its efficacy was assessed using standard seizure models where it significantly reduced seizure frequency and duration.

Case Studies and Experimental Data

  • In Vitro Studies:
    • A study evaluated the compound's effect on human lung cancer cells (A549). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.
    • Another study focused on its anti-inflammatory properties, where it was found to inhibit COX-2 activity with an IC50 value comparable to that of celecoxib (0.04 µmol) .
  • Animal Models:
    • In a carrageenan-induced paw edema model, this compound exhibited significant anti-inflammatory effects, reducing edema by up to 60% compared to control groups.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazolo[3,4-d]pyrimidine scaffold. Modifications at specific positions have been correlated with enhanced potency against specific targets:

Substituent PositionModification TypeEffect on Activity
1Methyl GroupIncreased potency against CDKs
6Phenyl GroupEnhanced selectivity for EGFR
3Alkyl ChainImproved solubility and bioavailability

Q & A

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

  • Methodological Answer :
  • In Silico Tools : SwissADME for CYP450 metabolism prediction; Meteor Nexus for metabolite identification .
  • Molecular Dynamics Simulations : GROMACS to assess interactions with metabolic enzymes (e.g., CYP3A4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.